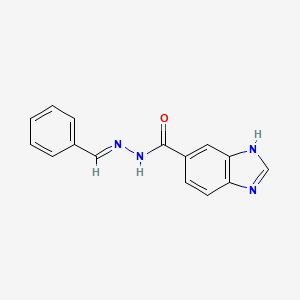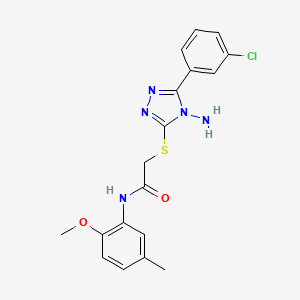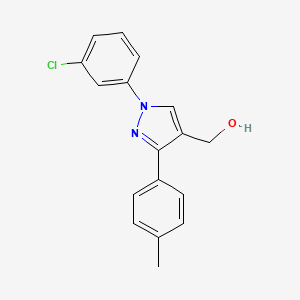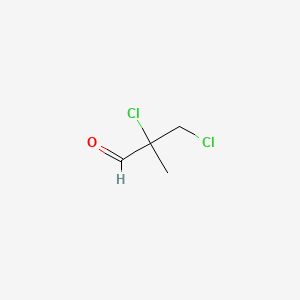
(4-Fluorophenyl)(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)(diphenyl)methanol is an organic compound with the molecular formula C19H15FO It is characterized by a central methanol group bonded to a 4-fluorophenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)(diphenyl)methanol typically involves the Grignard reaction. This method includes the reaction of 4-fluorobenzophenone with phenylmagnesium bromide in an ether solvent, followed by hydrolysis to yield the desired product. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process often involves recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: (4-Fluorophenyl)(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone, (4-fluorophenyl)(diphenyl)methanone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can convert it to the corresponding alcohol or hydrocarbon, depending on the reagents used.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in ether or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: (4-Fluorophenyl)(diphenyl)methanone.
Reduction: this compound or (4-fluorophenyl)(diphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Fluorophenyl)(diphenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is used in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(diphenyl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, its derivatives may act as inhibitors or modulators of enzyme activity, affecting biochemical pathways and cellular processes. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
(4-Chlorophenyl)(diphenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(4-Bromophenyl)(diphenyl)methanol: Contains a bromine atom in place of fluorine.
(4-Methylphenyl)(diphenyl)methanol: Features a methyl group instead of a halogen.
Uniqueness: (4-Fluorophenyl)(diphenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
427-39-4 |
|---|---|
Molecular Formula |
C19H15FO |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-diphenylmethanol |
InChI |
InChI=1S/C19H15FO/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,21H |
InChI Key |
QMXYSLLUMFAPGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate](/img/structure/B12005733.png)







![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B12005772.png)


![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B12005787.png)


